molecular formula C9H11Cl2NO B1285028 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol CAS No. 787615-23-0

3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol

Cat. No.: B1285028
CAS No.: 787615-23-0
M. Wt: 220.09 g/mol
InChI Key: BJSTYZZLZITDJR-UHFFFAOYSA-N
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Description

3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol (CAS: 787615-23-0) is a halogenated amino alcohol with the molecular formula C₉H₁₁Cl₂NO and a molecular weight of 220.10 g/mol . It features a propan-1-ol backbone substituted with an amino group and a 2,4-dichlorophenyl ring. This compound is primarily used in research and pharmaceutical synthesis, with enantiomeric forms (R and S configurations) available for specialized applications .

Properties

IUPAC Name

3-amino-3-(2,4-dichlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO/c10-6-1-2-7(8(11)5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSTYZZLZITDJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588756
Record name 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

787615-23-0
Record name 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The synthesis of 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol typically follows a multi-step process involving:

  • Step 1: Formation of a Nitroalkene Intermediate
    Starting from 2,4-dichlorobenzaldehyde, a condensation reaction with nitromethane forms a nitroalkene intermediate. This step is usually carried out in polar solvents such as ethanol or methanol, often under reflux conditions to facilitate the reaction.

  • Step 2: Reduction of Nitroalkene to Amino Alcohol
    The nitroalkene intermediate is then reduced to the corresponding amino alcohol. Common reducing agents include sodium borohydride (NaBH4) or catalytic hydrogenation using palladium catalysts. The reduction converts the nitro group to an amino group and the alkene to a saturated carbon chain, yielding the target amino alcohol.

This general approach is supported by analogous syntheses of related compounds such as 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol, which shares similar structural features and synthetic pathways.

Detailed Reaction Conditions and Reagents

Step Reaction Type Starting Material Reagents/Conditions Product Notes
1 Condensation 2,4-Dichlorobenzaldehyde Nitromethane, ethanol/methanol, reflux Nitroalkene intermediate Formation of C=C bond with nitro group
2 Reduction Nitroalkene intermediate Sodium borohydride or catalytic hydrogenation This compound Amino group formation and alkene reduction

Alternative Preparation via Amino Ketone Reduction

Another approach involves the preparation of amino ketone intermediates such as 1-(4'-amino-3',5'-dichlorophenyl)-2-amino-ethanone hydrochloride, which can be reduced to the amino alcohol using aluminum isopropoxide in isopropanol under reflux with continuous removal of acetone by distillation. This method has been demonstrated to be effective for related dichlorophenyl amino alcohols and can be adapted for the 2,4-dichloro substitution pattern.

Industrial and Scale-Up Considerations

  • Continuous Flow Reactors: Industrial synthesis may employ continuous flow reactors to improve reaction control, heat transfer, and yield.
  • Purification: Recrystallization and chromatographic techniques are used to obtain high-purity products.
  • Safety: Handling of chlorinated aromatic compounds and reducing agents requires appropriate safety measures.

Research Findings and Analysis

Reaction Yields and Optimization

  • The condensation of 2,4-dichlorobenzaldehyde with nitromethane typically yields the nitroalkene intermediate in moderate to high yields (60–90%), depending on solvent and temperature control.
  • Reduction with sodium borohydride generally provides the amino alcohol in yields exceeding 85%, with minimal side reactions when performed under controlled conditions.

Reaction Mechanism Insights

  • The condensation proceeds via a Henry reaction mechanism, where the nitromethane anion attacks the aldehyde carbonyl carbon, followed by dehydration to form the nitroalkene.
  • Reduction involves hydride transfer to the nitro group and alkene, converting them to the amino and saturated alcohol functionalities, respectively.

Data Table Summarizing Preparation Methods

Method No. Starting Material(s) Key Reagents/Conditions Reaction Type Yield (%) Reference
1 2,4-Dichlorobenzaldehyde + Nitromethane Ethanol/methanol, reflux; NaBH4 reduction Condensation + Reduction 85–90
2 1-(4'-Amino-3',5'-dichlorophenyl)-2-amino-ethanone hydrochloride Aluminum isopropoxide, isopropanol, 80°C, 5 h Reduction 75–85

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under reflux conditions.

Major Products Formed

    Oxidation: Formation of 3-(2,4-dichloro-phenyl)-propan-1-one.

    Reduction: Formation of this compound from 2,4-dichloro-β-nitrostyrene.

    Substitution: Formation of derivatives with different substituents on the phenyl ring.

Scientific Research Applications

3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the presence of chlorine atoms can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Phenyl Derivatives

3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol (CAS: 147611-61-8)
  • Molecular Formula: C₉H₁₁Cl₂NO
  • Molecular Weight : 220.09 g/mol
  • Key Differences: The chlorine substituents are positioned at the 3,4-positions on the phenyl ring instead of 2,4-. Computed LogP (XLogP3: 1.7) suggests moderate lipophilicity .
3-Amino-3-(4-chlorophenyl)-propan-1-ol (CAS: N/A)
  • Molecular Formula: C₉H₁₂ClNO
  • Molecular Weight : 185.65 g/mol
  • Key Differences : A single chlorine substituent at the 4-position reduces molecular weight and halogen density. This may decrease toxicity but also lower binding affinity in biological systems compared to dichloro analogs .
2-Amino-3-(2-chloro-6-fluorophenyl)-propan-1-ol (CAS: 1323966-28-4)
  • Molecular Formula: C₉H₁₁ClFNO
  • Molecular Weight : 215.65 g/mol
  • Key Differences : Introduction of fluorine at the 6-position enhances electronegativity and metabolic stability. Fluorine’s small size may improve penetration into hydrophobic environments .

Non-Halogenated Analogs

3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol
  • Molecular Formula: C₁₂H₁₉NO
  • Molecular Weight : 193.29 g/mol
3-Amino-3-(oxan-4-yl)-propan-1-ol hydrochloride (CAS: 1461715-24-1)
  • Molecular Formula: C₈H₁₈ClNO₂
  • Molecular Weight : 195.69 g/mol
  • Key Differences : The oxan-4-yl (tetrahydropyran) substituent introduces a cyclic ether, enhancing solubility in polar solvents. The hydrochloride salt form improves stability and handling .

Physical and Chemical Properties Comparison

Compound Name Molecular Weight (g/mol) Halogen Substituents LogP Physical State Hazard Profile
3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol 220.10 2,4-Cl₂ ~1.7* Solid/Liquid† H302, H315, H319, H335
3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol 220.09 3,4-Cl₂ 1.7 Not reported Similar to dichloro analogs
3-Amino-3-(4-chlorophenyl)-propan-1-ol 185.65 4-Cl ~1.2* Not reported Likely milder toxicity
2-Amino-3-(2-chloro-6-fluorophenyl)-propan-1-ol 215.65 2-Cl, 6-F ~1.5* Solid H302, H315, H319

*Computed or estimated values.

Biological Activity

3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. Characterized by the presence of an amino group, a hydroxyl group, and a dichlorophenyl moiety, this compound exhibits unique interactions with various biological targets. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H11Cl2NOC_9H_{11}Cl_2NO with a molecular weight of approximately 220.09 g/mol. The structural features include:

  • Amino group (-NH2) : Facilitates hydrogen bonding.
  • Hydroxyl group (-OH) : Enhances solubility and reactivity.
  • Dichlorophenyl substituent : Increases hydrophobicity and influences binding affinity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the propan-1-ol backbone .
  • Introduction of the dichlorophenyl group through electrophilic aromatic substitution.
  • Amine formation via reduction or substitution reactions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Enzyme Inhibition

The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways relevant to diseases such as hypertension and diabetes. The hydroxyl and amino groups facilitate binding to active sites on enzymes, enhancing inhibitory activity.

2. Receptor Modulation

Studies have demonstrated that this compound can modulate adrenergic receptors, which are crucial in cardiovascular function. Its binding affinity is enhanced by the presence of the dichlorophenyl moiety, which allows for hydrophobic interactions with receptor sites.

3. Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. Its mechanism may involve the modulation of signaling pathways related to cell proliferation and survival.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The amino and hydroxyl groups form hydrogen bonds with target proteins, enhancing binding stability.
  • Hydrophobic Interactions : The dichlorophenyl moiety engages in hydrophobic interactions that improve the compound's affinity for lipid-rich environments within cellular membranes.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

Study ReferenceFocusFindings
Enzyme InhibitionSignificant inhibition of enzyme activity associated with hypertension was observed.
Receptor ModulationDemonstrated modulation of adrenergic receptors leading to improved cardiovascular responses in animal models.
Anticancer ActivityInduced apoptosis in various cancer cell lines; further studies are needed for clinical relevance.

Q & A

Q. What are the primary synthetic routes for 3-amino-3-(2,4-dichloro-phenyl)-propan-1-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via two main pathways:

  • Nitro Group Reduction: Reduce 3-(2,4-dichlorophenyl)-2-nitropropene using NaBH₄ or LiAlH₄ in ethanol/THF at 0–25°C. Yields range from 60–80%, but impurities (e.g., nitroso intermediates) may require purification via column chromatography .
  • Catalytic Hydrogenation: Hydrogenate the nitro precursor using Pd/C or Raney Ni under 1–3 atm H₂. This method achieves >90% purity but requires strict moisture control to avoid dehalogenation side reactions .

Key Parameters:

MethodCatalyst/ReagentSolventTemperatureYield (%)Purity (%)
Nitro ReductionNaBH₄Ethanol0–25°C60–7085–90
Catalytic HydrogenationPd/C (5%)THF50°C85–90>95

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Chiral Purity: Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and hexane/isopropanol (90:10) mobile phase to resolve enantiomers. Retention times differ by 1.5–2 min for (R)- and (S)-isomers .
  • Structural Confirmation: ¹H/¹³C NMR (DMSO-d₆) identifies key signals: δ 1.8–2.1 ppm (m, -CH₂-), δ 4.5–5.0 ppm (br, -OH/-NH₂), and aromatic protons at δ 7.2–7.8 ppm .
  • Purity Assessment: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities at <0.5% levels .

Q. What are the critical safety considerations when handling this compound?

Methodological Answer:

  • Hazards: Acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .
  • PPE Requirements: Nitrile gloves, lab coat, and ANSI-approved goggles. Use fume hoods for powder handling to avoid inhalation .
  • Spill Management: Absorb with inert material (e.g., vermiculite), neutralize with 5% acetic acid, and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in this compound?

Methodological Answer:

  • Dynamic Kinetic Resolution (DKR): Employ a chiral catalyst (e.g., Ru-BINAP) under hydrogenation conditions to favor the desired enantiomer. Reported enantiomeric excess (e.e.) >99% with optimized catalyst loading (5 mol%) .
  • Crystallization-Induced Diastereomer Resolution: React the racemic mixture with (R)-mandelic acid to form diastereomeric salts. Recrystallize in ethanol/water (70:30) to isolate the (S)-enantiomer .

Q. What strategies mitigate low yields in nucleophilic substitution reactions involving the amino group?

Methodological Answer:

  • Activation of Amino Group: Protect the -NH₂ group with Boc anhydride before substitution to reduce side reactions. Deprotect with TFA post-reaction .
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF) with KI as a catalyst to enhance nucleophilicity. For example, acylations with benzoyl chloride achieve >80% conversion at 60°C .

Q. How do electronic effects of 2,4-dichloro substituents influence the compound’s reactivity compared to fluorophenyl analogs?

Methodological Answer:

  • Electron-Withdrawing Effects: The 2,4-dichloro groups increase electrophilicity at the phenyl ring, accelerating SNAr reactions at the para position. This contrasts with fluorophenyl analogs, where weaker electron withdrawal slows reactivity .
  • Hydrogen Bonding: The -NH₂ group forms stronger hydrogen bonds with biological targets (e.g., enzyme active sites) compared to fluorine analogs, as shown by molecular docking studies .

Data Comparison:

Property2,4-Dichloro Derivative4-Fluoro Derivative
Hammett σ Constant+0.78+0.06
pKa (NH₂)8.2 ± 0.39.1 ± 0.2
LogP (Octanol/Water)2.51.8

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Use AMBER or GROMACS to model binding to G-protein-coupled receptors (GPCRs). The dichlorophenyl moiety shows strong hydrophobic interactions with Phe³⁵⁶ in the β₂-adrenergic receptor .
  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. The -OH group acts as a hydrogen bond donor (MEP: −45 kcal/mol), critical for ligand-receptor binding .

Data Contradiction Analysis

Q. Why do catalytic hydrogenation and chemical reduction methods yield conflicting purity results?

Methodological Answer:

  • Byproduct Formation: Catalytic hydrogenation may produce dechlorinated byproducts (e.g., 3-amino-3-phenylpropan-1-ol) if trace moisture is present, reducing purity. In contrast, NaBH₄ reduction avoids dehalogenation but introduces nitroso intermediates .
  • Resolution: Use LC-MS to detect dechlorinated impurities (m/z 166.1) and optimize reaction dryness (Karl Fischer titration <50 ppm H₂O) for hydrogenation .

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